Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study†
RSC Advances Pub Date: 2023-11-17 DOI: 10.1039/D3RA05518C
Abstract
A combined experimental and density functional theory (DFT) study on the UV-Vis spectra of o-methoxyaniline-terminated mono azo dyes was conducted. By applying time-dependent-DFT calculations, details of excitation processes were determined and visualization by hole–electron analysis was undertaken. Fragment-divided analysis revealed the contributions of different parts of the structures for the UV-Vis spectra, that richer/poorer electron density on aromatic rings lead to greater/less maximum absorption wavelengths (λmax) and larger/smaller half peak width (W1/2). Combining theoretical prediction with experimental verification, we answered the question of how the electronegativities of substituents affected the electron densities and how it affected the spectra. In addition, a linear model connecting the λmax and W1/2 to the chemical shifts obtained by NMR spectroscopy was constructed, which laid the foundation for construction of a spectral library.
Recommended Literature
- [1] Contents list
- [2] Structural design of graphene for use in electrochemical energy storage devices†
- [3] Front cover
- [4] A coumarin based gold(i)-alkynyl complex: a new class of supramolecular hydrogelators†
- [5] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
- [6] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†
- [7] High-throughput quantitative top-down proteomics
- [8] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [9] Structural evolution of aragonite superstructures obtained in the presence of the siderophore deferoxamine†
- [10] Sources of radiation and absorption cells